![molecular formula C17H13N3O3S B2925718 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide CAS No. 393837-70-2](/img/structure/B2925718.png)
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide, commonly known as MNTB, is a chemical compound that has been widely used in scientific research as a tool for studying various biological processes. MNTB is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival.
作用机制
MNTB is a potent inhibitor of PARP, which is an enzyme that plays a crucial role in DNA repair. PARP is activated in response to DNA damage and catalyzes the formation of poly(N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide) (PAR) chains on target proteins. PARylation of proteins is important for the recruitment of DNA repair factors to the site of damage. Inhibition of PARP by MNTB leads to the accumulation of DNA damage, which can trigger cell death pathways.
Biochemical and Physiological Effects:
MNTB has been shown to induce cell death in various cancer cell lines. The mechanism of cell death induced by MNTB is dependent on the cell type and the level of DNA damage. In some cell lines, MNTB induces apoptosis, whereas in others, it induces necrosis. MNTB has also been shown to sensitize cancer cells to radiation and chemotherapy.
实验室实验的优点和局限性
MNTB is a potent and specific inhibitor of PARP, making it a valuable tool for studying the role of PARP in DNA repair and cell death pathways. MNTB has been shown to be effective in various cell types and animal models. However, MNTB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
Future research on MNTB could focus on developing more potent and selective PARP inhibitors for use in cancer therapy. MNTB could also be used in combination with other DNA-damaging agents to enhance their efficacy. Further studies could also investigate the role of PARP inhibitors in other biological processes, such as inflammation and neurodegeneration.
Conclusion:
In conclusion, MNTB is a potent inhibitor of PARP that has been widely used in scientific research as a tool for studying various biological processes. MNTB has been shown to induce cell death in various cancer cell lines and sensitize cancer cells to radiation and chemotherapy. MNTB has some limitations, including its low solubility in water and potential toxicity at high concentrations. Future research on MNTB could focus on developing more potent and selective PARP inhibitors for use in cancer therapy and investigating the role of PARP inhibitors in other biological processes.
合成方法
The synthesis of MNTB involves the reaction of 2-methyl-4-aminothiazole with 4-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain MNTB in its pure form. The yield of the synthesis is around 60%.
科学研究应用
MNTB has been extensively used in scientific research as a tool for studying DNA repair mechanisms, cell death pathways, and cancer biology. MNTB is a potent inhibitor of PARP, which is an enzyme that plays a crucial role in DNA repair. Inhibition of PARP by MNTB leads to the accumulation of DNA damage, which can trigger cell death pathways. MNTB has been used to study the role of PARP in various biological processes, including DNA damage response, cell cycle regulation, and apoptosis.
属性
IUPAC Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-11-18-16(10-24-11)12-5-7-14(8-6-12)19-17(21)13-3-2-4-15(9-13)20(22)23/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKXWOOPQXTYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-Fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2925638.png)

![6-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2925641.png)
![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2925643.png)
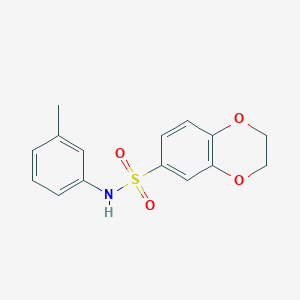
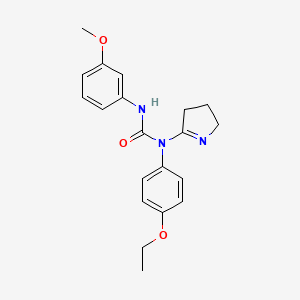
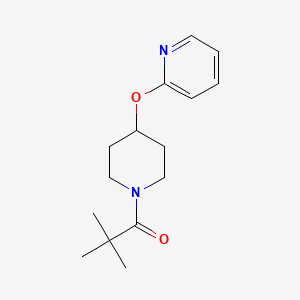
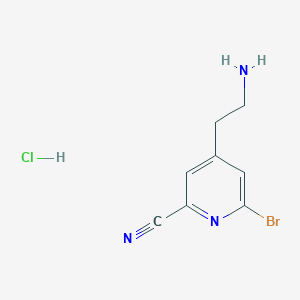
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2925649.png)
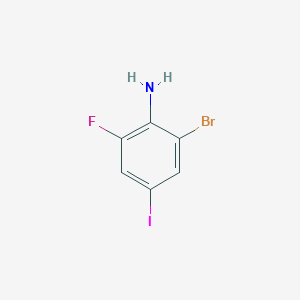
![7-phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2925653.png)
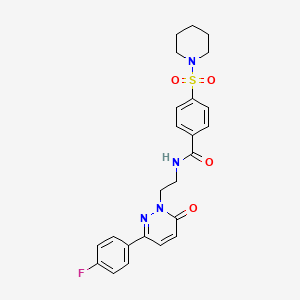
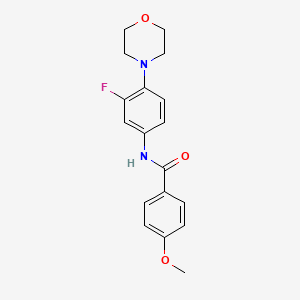
![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2925657.png)